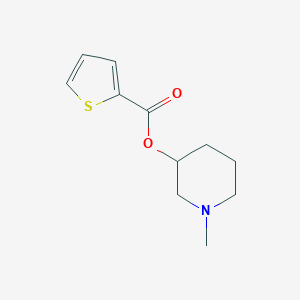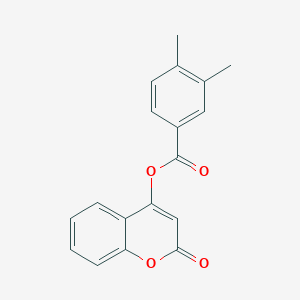![molecular formula C18H19NO B252684 N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine, also known as PEPB, is a chemical compound that has been the focus of scientific research due to its potential in various applications. PEPB is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases.
作用机制
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine exerts its effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of COX-2, an enzyme involved in inflammation, and the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. This compound has also been reported to modulate the activity of various neurotransmitters and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress, which may contribute to its anti-cancer and neuroprotective effects. This compound has also been reported to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
实验室实验的优点和局限性
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been reported to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, such as its relatively low solubility in water, which may limit its use in some experiments.
未来方向
There are several future directions for the study of N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine. One potential direction is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Another potential direction is the study of the mechanism of action of this compound in more detail. Further studies are needed to elucidate the molecular targets of this compound and the signaling pathways involved in its effects. Finally, the development of new synthesis methods for this compound may also be a future direction, as it may lead to improved yields and purity of the compound.
In conclusion, this compound is a synthetic compound that has been the focus of scientific research due to its potential in various applications. This compound has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound as a drug candidate, the study of its mechanism of action, and the development of new synthesis methods.
合成方法
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine can be synthesized using a multi-step process that involves the reaction of 4-(2-propynyloxy)benzyl chloride with 2-phenylethylamine in the presence of a base. The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde and sodium cyanoborohydride to yield this compound. The synthesis process has been optimized to yield high purity and yield of this compound.
科学研究应用
N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine has been the focus of scientific research due to its potential in various applications. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to have neuroprotective effects and improve cognitive function in animal models.
属性
分子式 |
C18H19NO |
|---|---|
分子量 |
265.3 g/mol |
IUPAC 名称 |
2-phenyl-N-[(4-prop-2-ynoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H19NO/c1-2-14-20-18-10-8-17(9-11-18)15-19-13-12-16-6-4-3-5-7-16/h1,3-11,19H,12-15H2 |
InChI 键 |
PKAUIEGMVBIQMK-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
规范 SMILES |
C#CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)







![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)
